Chromic acid cyclohexylamine salt
Description
Structure
2D Structure
Properties
CAS No. |
20736-64-5 |
|---|---|
Molecular Formula |
C6H15CrNO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Chromic Acid Cyclohexylamine Salt
Direct Synthesis Strategies and Reaction Parameter Optimization
The direct synthesis involves the controlled neutralization of chromic acid with cyclohexylamine (B46788). The resulting product is a salt formed between the protonated amine (cyclohexylammonium ion) and the chromate (B82759) or dichromate anion.
The stoichiometry of the reaction between chromic acid and cyclohexylamine is critical as chromic acid is a diprotic acid, meaning it can donate two protons. The specific salt formed depends on the molar ratio of the acid to the base.
Cyclohexylamine is a moderately weak base with a pKa of its conjugate acid (cyclohexylammonium) being approximately 10.6. nih.govatamankimya.comchemicalbook.com Chromic acid has two dissociation constants; the first pKa (pKa₁) is in the range of -0.8 to 1.6, indicating it is a strong acid for the first deprotonation. wikipedia.orgnih.gov The second pKa (pKa₂) is approximately 6.5, for the equilibrium [HCrO₄]⁻ ⇌ [CrO₄]²⁻ + H⁺.
Given the significant difference in acidic strengths, the reaction can yield different products:
1:1 Molar Ratio: When one mole of cyclohexylamine reacts with one mole of chromic acid, the formation of cyclohexylammonium hydrogen chromate is favored. The amine is sufficiently basic to accept one proton from the strongly acidic chromic acid.
Reaction: C₆H₁₁NH₂ + H₂CrO₄ → [C₆H₁₁NH₃]⁺[HCrO₄]⁻
2:1 Molar Ratio: When two moles of cyclohexylamine are used for every mole of chromic acid, the formation of dicyclohexylammonium (B1228976) chromate is possible. This requires the amine to deprotonate the much less acidic hydrogen chromate ion ([HCrO₄]⁻).
Reaction: 2 C₆H₁₁NH₂ + H₂CrO₄ → [C₆H₁₁NH₃]₂⁺[CrO₄]²⁻
The precise control of pH and the molar ratio of reactants is essential to selectively synthesize the desired salt. A 1:1 compound of chromic acid and cyclohexanamine has been identified, corresponding to the formula C₆H₁₅CrNO₄. nih.gov
Interactive Table: Stoichiometric Reaction Products
| Molar Ratio (Amine:Acid) | Reactants | Probable Product Name | Chemical Equation |
| 1:1 | Cyclohexylamine + Chromic Acid | Cyclohexylammonium Hydrogen Chromate | C₆H₁₁NH₂ + H₂CrO₄ → [C₆H₁₁NH₃]⁺[HCrO₄]⁻ |
| 2:1 | Cyclohexylamine + Chromic Acid | Dicyclohexylammonium Chromate | 2 C₆H₁₁NH₂ + H₂CrO₄ → [C₆H₁₁NH₃]₂⁺[CrO₄]²⁻ |
Optimizing the yield and purity of chromic acid cyclohexylamine salt involves controlling several reaction parameters and employing effective purification techniques.
Temperature Control: The acid-base neutralization is an exothermic reaction. Maintaining a low temperature, for instance by using an ice bath, is crucial to prevent the decomposition of chromic acid, which is unstable at elevated temperatures. qiboch.com
Solvent Selection: The choice of solvent is critical. A solvent in which the salt is sparingly soluble at low temperatures but soluble at higher temperatures is ideal for purification by recrystallization. Since cyclohexylamine is miscible with water and many organic solvents, the reaction could be performed in an aqueous medium or a suitable organic solvent to facilitate precipitation of the salt. nih.govwikipedia.org
Purification:
Recrystallization: This is a standard method for purifying solid amine salts. The crude salt is dissolved in a minimum amount of a suitable hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals, leaving impurities in the mother liquor.
Washing: The filtered salt crystals should be washed with a cold, non-reactive solvent to remove any residual impurities.
Drying: The purified salt should be dried under vacuum at a low temperature to remove any residual solvent without causing decomposition.
Advanced Purification: For amine salts, methods like treating a crude mixture with an acid to form the aqueous amine salt layer, washing with a liquid hydrocarbon, and then re-liberating the amine with a base can be used to purify the initial amine. google.com Ion exchange has also been employed for the purification of amine solutions to remove heat-stable salts. kovalus.comamines.com
Precursor Chemistry and its Influence on Salt Production
The purity and reactivity of the final salt product are directly dependent on the quality of the starting materials.
Cyclohexylamine (also known as cyclohexanamine) is a colorless to yellow liquid with a characteristic fishy, amine odor. nih.govatamanchemicals.com It is a primary aliphatic amine that serves as a crucial precursor. wikipedia.org Several industrial methods exist for its synthesis.
Hydrogenation of Aniline (B41778): This is the primary commercial route, involving the catalytic hydrogenation of aniline at high pressure and temperature. Catalysts are typically based on cobalt or nickel. wikipedia.orgchemicalbook.com
C₆H₅NH₂ + 3 H₂ → C₆H₁₁NH₂
Alkylation of Ammonia (B1221849) with Cyclohexanol (B46403): In this method, cyclohexanol is reacted with ammonia, often in the gas phase over a catalyst. wikipedia.org
Reductive Amination of Cyclohexanone (B45756): Cyclohexanone can be converted to cyclohexylamine via reductive amination. One documented lab-scale synthesis involves using a zinc-nickel couple in an ammonia-ethanol solution. The reaction proceeds through the formation of a cyclohexanone imine, which is then reduced. A 73% yield has been reported for this method after purification by distillation. sciencemadness.org Another method involves the reduction of cyclohexanone oxime using a Raney nickel catalyst. google.com
Purification of cyclohexylamine is typically achieved by distillation. For laboratory-scale purification following a synthesis, the product can be isolated by basifying the reaction mixture, followed by distillation of the amine-water azeotrope, separation, drying over a desiccant like sodium hydroxide (B78521), and final fractional distillation. sciencemadness.org
Interactive Table: Comparison of Cyclohexylamine Synthesis Routes
| Synthesis Route | Precursors | Catalyst/Reagents | Key Conditions | Typical Yield |
| Aniline Hydrogenation | Aniline, Hydrogen | Cobalt or Nickel-based | High temperature and pressure | High |
| Cyclohexanol Alkylation | Cyclohexanol, Ammonia | Various catalysts | Typically gas-phase, elevated temperature | Variable |
| Cyclohexanone Reductive Amination | Cyclohexanone, Ammonia, Reducing Agent | Zn-Ni couple / H₂ | Moderate temperature (e.g., <50°C) | ~73% sciencemadness.org |
| Cyclohexanone Oxime Reduction | Cyclohexanone Oxime, Hydrogen | Raney Nickel | 20-150°C, 1-5 MPa pressure | High google.com |
Chromic acid (H₂CrO₄) is a powerful oxidizing agent and a strong acid. wikipedia.org It is typically not sold as a pure compound but is generated in situ as needed from chromium(VI) precursors due to stability and safety concerns. masterorganicchemistry.comlibretexts.org
The term "chromic acid" can refer to the molecular species H₂CrO₄ or, more commonly, to a mixture created by adding concentrated sulfuric acid to an aqueous solution of a chromate or dichromate salt. wikipedia.orgmasterorganicchemistry.com
From Chromium Trioxide: The most direct method to form molecular chromic acid is by dissolving chromium trioxide (CrO₃), the anhydride (B1165640) of chromic acid, in water. libretexts.org
CrO₃ + H₂O ⇌ H₂CrO₄
From Dichromate Salts: A common laboratory preparation involves the reaction of a dichromate salt, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇), with a strong acid like sulfuric acid (H₂SO₄). libretexts.org The initial orange color of the dichromate solution turns red, signaling the formation of chromic acid species. wikipedia.org
Na₂Cr₂O₇ + 2H₂SO₄ → 2CrO₃ + 2NaHSO₄ + H₂O (followed by CrO₃ + H₂O ⇌ H₂CrO₄)
The species present in a "chromic acid" solution are complex and exist in equilibrium. These include chromate ([CrO₄]²⁻), dichromate ([Cr₂O₇]²⁻), and various protonated forms, depending on the pH and concentration. wikipedia.org When handling these solutions, it is imperative to use appropriate personal protective equipment as hexavalent chromium compounds are toxic and corrosive. nih.gov
Advanced Spectroscopic and Structural Characterization of Chromic Acid Cyclohexylamine Salt
Vibrational Spectroscopic Analysis for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the characterization of chemical bonds within chromic acid cyclohexylamine (B46788) salt.
The FTIR spectrum of chromic acid cyclohexylamine salt is a composite of the vibrational modes originating from the cyclohexylammonium cation and the chromate (B82759) anion. The cyclohexylammonium cation (C₆H₁₁NH₃⁺) is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) group typically appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the cyclohexane (B81311) ring are observed around 2930 cm⁻¹ and 2850 cm⁻¹. Furthermore, the C-H bending vibrations are expected in the 1450-1440 cm⁻¹ range.
The chromate anion (CrO₄²⁻), which possesses a tetrahedral geometry, has characteristic vibrational modes. The asymmetric stretching vibration (ν₃) of the Cr-O bond is IR-active and typically observed in the 850-950 cm⁻¹ region. The presence of a strong band in this region would be a clear indicator of the chromate anion.
A representative FTIR spectrum of a related compound, cyclohexylammonium hexaisothiocyanatochromate(III) sesquihydrate, shows characteristic peaks for the cyclohexylammonium cation, which can be used for comparative purposes. researchgate.net
Table 1: Expected FTIR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3200-2800 | N-H stretching | Cyclohexylammonium |
| 2930, 2850 | C-H stretching | Cyclohexane ring |
| 1450-1440 | C-H bending | Cyclohexane ring |
| 850-950 | Asymmetric Cr-O stretching | Chromate |
Note: The exact positions of the peaks can be influenced by the crystalline environment and hydrogen bonding within the salt.
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the chromate anion. The most intense and characteristic Raman peak for the chromate ion in aqueous solutions is the symmetric stretching mode (ν₁) of the Cr-O bonds, which appears around 902 cm⁻¹. researchgate.net The position of this band can be influenced by the local environment and the presence of other ions. Studies on various chromate minerals have shown that the CrO₄ stretching region in Raman spectra typically falls between 814 and 865 cm⁻¹. qut.edu.au
The Raman spectrum of this compound is therefore expected to be dominated by the strong, sharp peak corresponding to the symmetric stretch of the chromate anion. The vibrations of the cyclohexylammonium cation would also be present but may be weaker in intensity compared to the chromate signal.
Table 2: Expected Raman Shift for the Chromate Anion in this compound
| Raman Shift (cm⁻¹) | Assignment | Anion |
| ~902 | Symmetric Cr-O stretching (ν₁) | Chromate (CrO₄²⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure
NMR spectroscopy is a powerful technique for elucidating the molecular structure of the cyclohexylammonium cation in the salt. Due to the diamagnetic nature of the chromate anion in its +6 oxidation state, it does not interfere with the NMR signals of the cation.
The ¹H NMR spectrum of the cyclohexylammonium ion would show signals corresponding to the protons of the cyclohexane ring and the ammonium group. The protons on the carbon adjacent to the nitrogen (α-proton) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the other ring protons. For cyclohexylamine hydrochloride in D₂O, the α-proton signal appears around 3.16 ppm. chemicalbook.com The other protons on the cyclohexane ring would appear as a complex multiplet in the upfield region, typically between 1.1 and 2.0 ppm. chemicalbook.com
In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen (C-1) would be the most deshielded, with its signal appearing at the lowest field. The other carbon atoms of the cyclohexane ring would have distinct signals in the upfield region. For the cyclohexylammonium ion, the C-1 signal is expected to be significantly downfield compared to the other carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Cyclohexylammonium Cation
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | α-CH | ~3.16 |
| ¹H | Other CH₂ | 1.1 - 2.0 (multiplet) |
| ¹³C | C-1 (C-N) | Downfield |
| ¹³C | Other C | Upfield |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration.
Solid-State Structural Determination via X-ray Diffraction and Crystallographic Analysis
Electronic Spectroscopy and Redox State Determination of the Chromium Center
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the chromate anion and to confirm the +6 oxidation state of the chromium center. Chromate salts are known for their characteristic intense yellow color, which arises from electronic transitions. pw.live
The UV-Vis spectrum of the chromate ion (CrO₄²⁻) in solution typically exhibits a strong absorption band with a maximum around 372 nm. nih.gov This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition, where an electron from a non-bonding orbital of an oxygen atom is promoted to an empty d-orbital of the chromium(VI) center. The position and intensity of this band are sensitive to the pH of the solution. researchgate.net The presence of this characteristic absorption band in the UV-Vis spectrum of a solution of this compound would confirm the presence of the chromate ion and thus the +6 oxidation state of chromium.
Table 4: Characteristic UV-Vis Absorption of the Chromate Anion
| Wavelength (λ_max) | Electronic Transition | Species |
| ~372 nm | Ligand-to-Metal Charge Transfer (LMCT) | Chromate (CrO₄²⁻) |
Thermal Analysis Techniques for Understanding Structural Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and decomposition behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature. When heated, this compound is expected to decompose. The decomposition of other ammonium chromate salts, such as ammonium chromate ((NH₄)₂CrO₄), is known to be an endothermic process that yields ammonium dichromate, water, and ammonia (B1221849). rsc.org Further heating of dichromate salts, like potassium dichromate (K₂Cr₂O₇), leads to the formation of potassium chromate, chromium(III) oxide, and oxygen gas at temperatures between 500 and 600 °C. doubtnut.com It is plausible that the thermal decomposition of this compound would proceed through a series of steps involving the loss of the cyclohexylamine moiety and the reduction of chromium(VI) to a lower oxidation state, likely chromium(III) oxide, with the release of gaseous products.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis would reveal information about phase transitions, such as melting, and the enthalpy changes associated with decomposition processes.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Acid-Base Equilibria and Proton Transfer Dynamics in Solution and Solid Phases
The salt is formed from chromic acid, a strong acid, and cyclohexylamine (B46788), a weak base. wikipedia.orgwikipedia.org In solution, an equilibrium exists between the constituent ions and the undissociated salt. The proton transfer dynamics are central to its chemical behavior.
In aqueous solutions, water can act as both an acid and a base, influencing the equilibrium. The cyclohexylammonium cation can donate a proton to water, establishing an equilibrium with cyclohexylamine and the hydronium ion. libretexts.org Conversely, the chromate (B82759) or dichromate anion can accept a proton. The position of these equilibria is dependent on factors such as pH and concentration.
The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. libretexts.org In this context, the cyclohexylammonium ion acts as a Brønsted-Lowry acid, while the chromate anion can be considered the conjugate base of chromic acid. libretexts.org The relative strengths of the acidic and basic species dictate the proton transfer equilibrium. libretexts.org
Studies on proton transfer in complex systems, often investigated through molecular dynamics simulations, reveal that these processes can be exceptionally rapid, sometimes occurring on the ultrafast timescale. nih.gov The presence of water molecules can facilitate proton transfer through the formation of hydrogen-bonded networks, creating "proton wires" that shuttle protons between species. nih.gov While specific research on the proton transfer dynamics of chromic acid cyclohexylamine salt is not abundant, the principles observed in other acid-base systems are applicable.
Oxidation-Reduction Pathways Involving the Chromium Moiety and Organic Substrates
The chromium(VI) center in the chromate anion is a potent oxidizing agent. nih.gov Chromic acid and its derivatives are well-known for their ability to oxidize a wide range of organic compounds. libretexts.orglibretexts.org The cyclohexylamine component of the salt can also potentially undergo oxidation, although the primary reactivity is associated with the Cr(VI) moiety.
The oxidation of alcohols by chromic acid is a classic organic transformation. libretexts.org Primary alcohols are typically oxidized first to aldehydes and then further to carboxylic acids. libretexts.orgyoutube.com Secondary alcohols are oxidized to ketones, with the reaction generally stopping at this stage as ketones are more resistant to further oxidation. libretexts.orgyoutube.com Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are generally not oxidized under these conditions. youtube.comyoutube.com
The mechanism of alcohol oxidation by chromic acid involves the formation of a chromate ester intermediate. libretexts.org This is followed by a base-promoted elimination step, which can be likened to an E2-type reaction, where a proton is removed from the carbon atom attached to the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of the chromium species. youtube.com The chromium(VI) is typically reduced to chromium(III) over the course of the reaction. youtube.com
The specific conditions of the reaction, such as the solvent and the presence of water, can influence the outcome. For instance, in the absence of water, the oxidation of a primary alcohol can sometimes be stopped at the aldehyde stage. youtube.com This is often achieved using specific reagents like pyridinium (B92312) chlorochromate (PCC), which is soluble in organic solvents. youtube.comyoutube.com
Interactions with Metallic Surfaces and Interfacial Chemical Phenomena
Chromic acid and its salts have a history of use in metal treatment processes, including corrosion inhibition. The interaction of this compound with metallic surfaces is a complex phenomenon involving adsorption, film formation, and potential redox reactions at the interface.
Volatile corrosion inhibitors (VCIs) function by vaporizing and then condensing on a metal surface, forming a protective molecular layer. researchgate.net Cyclohexylamine itself is known to be an effective corrosion inhibitor. wikipedia.org When combined with chromic acid, the resulting salt can also exhibit these properties. The amine component can adsorb onto the metal surface, while the chromate ion can act as a passivating agent, forming a thin, protective oxide layer that hinders corrosion.
Studies on similar systems, such as the use of cyclohexylamine and other organic acids as VCIs for aluminum alloys, have shown that the formation of complex films on the metal surface enhances corrosion resistance. researchgate.net The effectiveness of this protection can be influenced by the method of application and the specific nature of the metal and the inhibitor. researchgate.net The chromate ion's strong oxidizing nature can contribute to the formation of a stable passive layer on many metals, which is a key aspect of its anti-corrosion properties.
Ligand Exchange Reactions and Complex Formation with Metal Ions
The chromate ion in solution can participate in ligand exchange reactions. In an aqueous environment, the chromium(III) ion, the product of the reduction of chromate, exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. libretexts.orgchemguide.co.uk The water molecules in this complex can be replaced by other ligands present in the solution. libretexts.org
For example, in the presence of chloride ions, one or more water ligands can be substituted to form species like [Cr(H₂O)₄Cl₂]⁺. chemguide.co.uklibretexts.org Similarly, ammonia (B1221849) can replace water ligands to form hexaamminechromium(III) ions, [Cr(NH₃)₆]³⁺. libretexts.orgcrunchchemistry.co.uk These ligand exchange reactions are often accompanied by a change in the color of the solution. libretexts.org
The formation of complex ions involves a central metal ion acting as a Lewis acid and the surrounding ligands acting as Lewis bases. libretexts.orglibretexts.org Small, highly charged metal ions have a greater tendency to form complex ions. libretexts.orglibretexts.org Chromium(III) readily forms stable complexes with a variety of ligands, particularly those with oxygen or nitrogen donor atoms. researchgate.net Studies have shown that chromium(III) can form stable, often octahedral, complexes with ligands like alkyl-N-iminodiacetates. researchgate.net The formation of such complexes can be irreversible or kinetically slow. researchgate.net
Decomposition Mechanisms and Stability Profiles in Varied Chemical Environments
The stability of this compound is influenced by factors such as temperature and the chemical environment. When heated, chromic acid and its compounds can decompose, often emitting irritating fumes. nih.gov
In aqueous solutions, the stability is linked to the acid-base and redox equilibria. The chromate ion (CrO₄²⁻) exists in equilibrium with the dichromate ion (Cr₂O₇²⁻) in acidic solutions. nmfrc.org The addition of a strong acid to a dichromate solution can lead to the formation of chromic acid (H₂CrO₄) and even chromium trioxide (CrO₃). wikipedia.org
Theoretical and Computational Chemistry Investigations of Chromic Acid Cyclohexylamine Salt
Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure, the nature of chemical bonds, and the intrinsic reactivity of molecules. For chromic acid cyclohexylamine (B46788) salt, these calculations can elucidate the properties of the individual ions and their interactions within the salt.
Density Functional Theory (DFT) Studies of Molecular and Ionic Interactions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of many-atom systems. For the chromic acid cyclohexylamine salt, DFT studies can provide detailed information about the geometry, electronic structure, and vibrational frequencies of the chromate (B82759) anion (CrO₄²⁻) and the cyclohexylammonium cation (C₆H₁₁NH₃⁺).
Studies on related alkylammonium-based protic ionic liquids using DFT at the B3LYP/6-31++G(d,p) level of theory have shown that the interaction between an acid and an alkylamine can result in either H-bonded molecular complexes or H-bonded ion pairs. The strength of the H-bonding interaction, which dictates the formation of ion pairs, is influenced by the number of alkyl groups attached to the nitrogen atom and the H-bond donor ability of the acid. acs.orgacs.org In the case of this compound, the strong acidic nature of chromic acid and the basicity of cyclohexylamine would favor the formation of a distinct ion pair.
DFT calculations can also be employed to analyze the vibrational spectra of the constituent ions. For instance, a DFT analysis of 2-(cyclohexylamino)ethanesulfonic acid, a related compound containing a cyclohexylamino group, was performed using the B3LYP method with cc-pVDZ and 6-311++G(d,p) basis sets to determine the structural and vibrational parameters of its most stable conformer. nih.gov Similar calculations for the cyclohexylammonium cation would help in assigning its characteristic vibrational modes.
The interaction between the chromate anion and the cyclohexylammonium cation is expected to be primarily electrostatic, stabilized by hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the oxygen atoms of the chromate anion. DFT calculations on similar ion pairs, such as those in amino acid ionic liquids, have revealed the crucial role of multiple intermolecular hydrogen bonds in stabilizing the cation-anion system. nih.gov
Table 1: Calculated Properties of a Model Alkylammonium Cation from DFT Studies
| Property | Calculated Value | Method/Basis Set | Reference |
| H-bond distance (O···N) | Varies with anion | B3LYP/6-311++G(d,p) | acs.org |
| Interaction Energy (ΔEint) | Varies with anion | B3LYP/6-311++G(d,p) | acs.org |
| Protonation Enthalpy (ΔH°) | Varies with ring size | Isothermal Titration Calorimetry | nih.gov |
| Protonation Entropy (ΔS°) | Varies with ring size | Isothermal Titration Calorimetry | nih.gov |
Ab Initio Calculations for High-Accuracy Energetics and Geometries
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for determining the energetics and geometries of molecules. numberanalytics.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for the chromate anion and the cyclohexylammonium cation.
For the chromate anion, ab initio quantum-mechanical charge-field molecular-dynamics (QMCF-MD) simulations have been performed to study its structure and dynamics in aqueous solution. acs.orgacs.orgnih.govnih.gov These simulations provide a detailed picture of the hydration shell of the chromate anion.
For the cyclohexylammonium cation, ab initio calculations can be used to accurately determine its conformational energetics. Cyclohexylamine can exist in two chair conformations with the amino group in either an axial or equatorial position. Protonation adds further complexity to the conformational landscape. High-level ab initio calculations can predict the relative energies of these conformers and the rotational barriers between them. A study on cycloalkylamines has shown that the lower basicity of large-ring cycloalkylamines is due to a more negative entropy of protonation, which can be partly attributed to the entropy of conformational mixing. nih.gov
Table 2: Key Findings from Ab Initio Studies on Related Systems
| Finding | System Studied | Method | Reference |
| Characterization of H-bonded complexes and ion pairs | Alkylammonium-based protic ionic liquids | DFT B3LYP/6-31++G(d,p) | acs.orgacs.org |
| Lower basicity of large-ring cycloalkylamines due to entropy | Cycloalkylamines | Isothermal Titration Calorimetry and supporting computations | nih.gov |
| Accurate proton affinities and ionization potentials of anions | Anions for energetic ionic liquids | MP2 and CR-CC(2,3) | researchgate.net |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing insights into the dynamics of solvation, ion pairing, and transport properties in solution.
An ab initio QMCF-MD simulation of the chromate ion in aqueous solution revealed that its first hydration shell consists of 14 water molecules. acs.orgacs.orgnih.gov The mean distance between the oxygen atoms of the chromate and the hydrogen atoms of water is 1.82 Å, and each chromate oxygen atom is coordinated to an average of 2.6 water molecules. acs.orgacs.orgnih.gov The mean residence time of water molecules in the first hydration shell was calculated to be 2.2 ps, indicating that the chromate anion is a moderate structure-building ion. acs.orgacs.org
For the cyclohexylammonium cation, MD simulations in aqueous solution would shed light on its hydration structure and the influence of the bulky cyclohexyl group on the surrounding water molecules. Simulations of similar alkali halide ions have shown that the size of the cation significantly affects the dynamics of ions and the structural properties of the surrounding water. acs.org The hydrophobic cyclohexyl ring is expected to induce a structured cage of water molecules around it, while the ammonium headgroup will form strong hydrogen bonds with water.
MD simulations of the complete this compound in an aqueous environment would be invaluable for understanding ion pairing and aggregation phenomena. These simulations could predict the potential of mean force between the cation and anion, providing a quantitative measure of their association in solution. Studies on other ionic liquids have shown that the reliability of ion force fields is significantly affected by the choice of the water model, and ion-ion interactions are crucial for accurately simulating properties like solubility. nih.gov
Computational Modeling of Surface Adsorption and Interfacial Phenomena
The interaction of this compound with surfaces is relevant in various applications, such as corrosion inhibition and surface treatment. Computational modeling can provide a molecular-level understanding of the adsorption process.
DFT calculations have been used to model the adsorption of chromate onto iron oxide surfaces like ferrihydrite and goethite. These studies have shown that chromate can form both inner-sphere and outer-sphere complexes with the surface. The relative stability of different adsorption configurations, such as monodentate and bidentate binding, can be determined from the calculated potential energies.
The adsorption of the cyclohexylammonium cation on surfaces would be governed by a combination of electrostatic interactions with charged surface sites and van der Waals interactions of the cyclohexyl ring. Computational modeling of the adsorption of similar organic molecules, such as cyclohexane (B81311) on nanoporous graphene, has been performed to understand the influence of surface porosity on adsorption capacity. numberanalytics.com
Reaction Pathway Analysis and Transition State Determination via Computational Methods
Chromic acid is a powerful oxidizing agent, and its reactivity is a key aspect of its chemistry. Computational methods can be used to elucidate the mechanisms of these reactions by mapping out the potential energy surface, locating transition states, and calculating reaction barriers.
The oxidation of alcohols by chromic acid is a well-studied reaction. The proposed mechanism involves the formation of a chromate ester intermediate. Computational studies can be used to investigate the energetics of this mechanism, including the formation of the ester and its subsequent decomposition in the rate-determining step.
For this compound, the cyclohexylammonium cation is generally considered inert under typical chromate oxidation conditions. However, under more forcing conditions, the C-H bonds of the cyclohexane ring could potentially be oxidized. Reaction pathway analysis using DFT or higher-level ab initio methods could be employed to explore the feasibility of such reactions by calculating the activation energies for hydrogen abstraction from the cyclohexane ring by the chromate species.
Furthermore, computational methods can be used to study the protonation/deprotonation equilibria of both the chromic acid and cyclohexylamine. DFT calculations have been used to study the protonation of various organic molecules, providing insights into the preferred sites of protonation and the resulting changes in geometry and electronic structure. nih.govresearchgate.net Understanding these equilibria is crucial as the pH of the medium significantly influences the oxidizing power of the chromate species.
Advanced Analytical Methodologies for Characterization and Monitoring
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate the components of a mixture. For chromic acid cyclohexylamine (B46788) salt, various chromatographic techniques are utilized to assess its purity and to identify and quantify its constituent parts, namely the chromate (B82759) anion and the cyclohexylamine cation, as well as any potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. For the analysis of chromic acid cyclohexylamine salt, HPLC methods can be developed to separate the chromate ion and cyclohexylamine.
Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For the analysis of cyclohexylamine, a reverse-phase HPLC method can be employed. sielc.com In such a method, a nonpolar stationary phase is used in conjunction with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For the detection of cyclohexylamine, which lacks a strong chromophore, derivatization is often necessary to enhance its detectability by UV-Vis or fluorescence detectors. nih.govresearchgate.net A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. researchgate.net This pre-column derivatization significantly improves the sensitivity of the method.
The analysis of the chromate anion (Cr(VI)) by HPLC can be achieved using an anion-exchange column followed by post-column derivatization with a reagent like 1,5-diphenylcarbazide (B1670730), which forms a colored complex with Cr(VI) that can be detected spectrophotometrically. nih.gov
A typical HPLC method for cyclohexylamine might involve the following parameters:
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Fluorescence (with derivatization) |
| Injection Volume | 20 µL |
This table presents a generalized set of conditions. Method optimization is crucial and involves adjusting the mobile phase composition, pH, and gradient to achieve the desired separation and peak shape.
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly well-suited for the analysis of cyclohexylamine and any volatile impurities that may be present in the salt. Direct analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com
To overcome these challenges, several strategies are employed. The use of a deactivated column is essential. labrulez.com This can be achieved by treating the support material with a basic compound like potassium hydroxide (B78521) (KOH) to minimize interactions with the acidic silanol (B1196071) groups on the support. labrulez.com Specialized columns, such as those with a Carbopack™ B packing coated with Carbowax® 20M and KOH, have been developed for the analysis of amines. labrulez.com Porous polymer columns like Chromosorb 103 are also effective for separating amines. labrulez.comresearchgate.net
Another approach is derivatization, which converts the amine into a less polar and more volatile derivative. A common derivatization reagent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with cyclohexylamine to form the trifluoroacetyl derivative. rsc.orgrsc.org This derivative exhibits improved chromatographic behavior and can be detected with high sensitivity using a flame ionization detector (FID). rsc.orgrsc.org
A highly sensitive GC method for determining cyclohexylamine in steam condensate has been developed without the need for derivatization, utilizing a multi-mode inlet and a base-deactivated capillary column with flame ionization detection. nih.gov This method achieved detection limits in the parts-per-billion (ppb) range. nih.gov
The following table outlines typical GC conditions for cyclohexylamine analysis:
| Parameter | Condition |
| Column | Base-deactivated capillary column (e.g., DB-5ms) or packed column (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Optimized for separation of analytes |
Ion Chromatography for Anionic and Cationic Species
Ion Chromatography (IC) is the method of choice for the determination of ionic species. It is ideally suited for the simultaneous or individual analysis of the chromate anion (CrO₄²⁻) and the cyclohexylammonium cation (C₆H₁₁NH₃⁺) from the dissolved salt.
For the analysis of the chromate anion, an anion-exchange column is used. nih.gov The separation is based on the interaction of the negatively charged chromate ion with the positively charged functional groups of the stationary phase. The eluent is typically a carbonate-bicarbonate buffer. nih.gov Detection can be achieved through suppressed conductivity or, for higher sensitivity and selectivity, by post-column derivatization with 1,5-diphenylcarbazide followed by UV-Vis detection at around 530 nm. nih.gov This method is highly specific for Cr(VI). nih.gov The United States Environmental Protection Agency (EPA) Method 218.7 is a standard IC method for the determination of hexavalent chromium in water. nih.gov
For the analysis of the cyclohexylammonium cation, a cation-exchange column is employed. nih.govthermofisher.com The separation relies on the interaction of the positively charged amine with the negatively charged stationary phase. thermofisher.comthermofisher.com Eluents for cation analysis often contain acids like methanesulfonic acid. Suppressed conductivity detection is a common and effective detection method for amines in IC. thermofisher.comthermofisher.com Ion chromatography has been successfully used to identify and quantify cyclohexylamine in various matrices, including concrete pore solutions. nih.gov
The table below summarizes typical IC conditions for both the anion and cation:
| Parameter | Anion (Chromate) Analysis | Cation (Cyclohexylamine) Analysis |
| Column | High-capacity anion-exchange (e.g., Dionex IonPac™ AS7) | Cation-exchange (e.g., Dionex IonPac™ CS19) thermofisher.com |
| Eluent | Sodium carbonate/Sodium bicarbonate buffer | Methanesulfonic acid |
| Detection | Suppressed Conductivity or UV-Vis (with post-column derivatization) | Suppressed Conductivity thermofisher.comthermofisher.com |
| Flow Rate | 1.0 - 2.0 mL/min | 0.5 - 1.0 mL/min |
Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for molecular identification, structural elucidation, and sensitive quantification. When coupled with chromatographic techniques like GC-MS or LC-MS, it provides definitive identification of the components of this compound.
For cyclohexylamine, electron ionization (EI) mass spectrometry, typically used in GC-MS, produces a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 99.17. nist.gov The fragmentation pattern provides structural information that can be used to confirm the identity of the compound.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS. For cyclohexylamine, ESI in positive ion mode will readily form the protonated molecule, [M+H]⁺, at m/z 100.1. massbank.eumassbank.eu Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation. The resulting product ions provide further structural confirmation. The fragmentation of the [M+H]⁺ ion of cyclohexylamine has been studied, and the resulting mass spectra are available in public databases. massbank.eumassbank.eumassbank.jp
The chromate anion can be detected in negative ion mode ESI-MS, although it is less commonly analyzed by MS compared to the organic cation. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred mass spectrometric technique for the highly sensitive and selective determination of chromium, and when coupled with IC, it allows for speciation of chromium (III) and chromium (VI). brjac.com.brlcms.cz
Electrochemical Analytical Methods for Redox Characterization and Concentration Determination
Electrochemical methods are highly sensitive and can be used for both the characterization of redox properties and the determination of the concentration of the electroactive species in this compound, namely the chromate ion.
Various voltammetric techniques, such as differential pulse voltammetry and stripping voltammetry, are employed for the determination of Cr(VI). rsc.orgiultcs.org These methods often involve the use of modified electrodes to enhance sensitivity and selectivity. For instance, a silver-plated glassy carbon electrode has been used for the determination of Cr(VI) by differential pulse anodic stripping voltammetry. rsc.org Gold nanoparticle-modified electrodes have also been shown to exhibit high electrocatalytic activity towards the reduction of Cr(VI), enabling its determination at very low concentrations. nih.govtandfonline.com These electrochemical sensors offer advantages such as low cost, simplicity, and the potential for in-situ measurements. nih.gov
The electrochemical oxidation of amines, including cyclohexylamine, has also been investigated. nih.gov The oxidation of amines can be studied using techniques like cyclic voltammetry. nih.govacs.org While direct electrochemical detection of cyclohexylamine for quantitative purposes is less common than for chromate, methods have been developed for the analysis of aliphatic amines by HPLC with electrochemical detection after derivatization. nih.gov
Spectrophotometric and Colorimetric Assays for Trace Analysis of Chromium and Amine Moieties
Spectrophotometric and colorimetric methods are classic analytical techniques that remain widely used due to their simplicity, cost-effectiveness, and reliability for the quantification of trace amounts of analytes.
The most common spectrophotometric method for the determination of hexavalent chromium is based on its reaction with 1,5-diphenylcarbazide (DPC) in an acidic solution. nih.govub.ac.id This reaction forms a highly colored red-violet complex with a maximum absorbance at approximately 540 nm. iultcs.orgub.ac.id The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of Cr(VI). ub.ac.id This method is highly selective for Cr(VI) and is the basis for many standard procedures for water and environmental sample analysis. nih.gov Other reagents have also been developed for the spectrophotometric determination of Cr(VI). nih.govresearchgate.net
For the determination of the amine moiety, various colorimetric methods have been developed. One approach involves the reaction of amines with a reagent to produce a colored product. For example, primary and secondary aliphatic amines can react with quinonedichlorodiimide to produce a yellow color. jst.go.jp Another method for the determination of total amine concentration involves the formation of a yellow complex with methyl orange at a specific pH, which can then be extracted into an organic solvent and measured colorimetrically. lovibond.com More recently, quantitative and nondestructive colorimetric methods for amine detection have been developed based on the reaction with specific dyes. nih.gov Colorimetric arrays, or "electronic noses," can also be used for the sensitive and selective discrimination of various amines based on the color changes of multiple dyes. illinois.edu
The following table summarizes the key features of these assays:
| Analyte | Reagent | Wavelength (λmax) | Key Features |
| Chromium (VI) | 1,5-Diphenylcarbazide | ~540 nm | Highly selective and sensitive, widely used standard method. nih.govub.ac.id |
| Amine (Total) | Methyl Orange | - | Forms a yellow complex extractable into an organic solvent. lovibond.com |
| Amine (Primary/Secondary) | Quinonedichlorodiimide | - | Produces a yellow color upon heating. jst.go.jp |
Future Research Directions and Emerging Paradigms for Chromic Acid Cyclohexylamine Salt
Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches
The traditional synthesis of chromate (B82759) salts and amines has often involved processes that are not environmentally benign. The synthesis of chromic acid itself typically involves the use of strong acids and hexavalent chromium precursors, which are known for their toxicity and environmental hazards. brainly.comresearchgate.net Similarly, classical amine synthesis routes can generate significant waste. rsc.org The future development of chromic acid cyclohexylamine (B46788) salt necessitates a departure from these methods towards more sustainable and greener synthetic strategies.
Green chemistry principles, which focus on reducing or eliminating the use and generation of hazardous substances, provide a framework for this development. benthamscience.com For the synthesis of chromic acid cyclohexylamine salt, this would involve several key considerations:
Alternative Reagents and Catalysts: Research should focus on replacing hazardous reagents. For instance, instead of traditional chromic acid preparations, exploring the use of supported chromium catalysts or electrochemical oxidation methods could offer a more environmentally friendly approach to generating the chromate species. beyondbenign.orgmun.camun.ca The use of chromium-based catalysts for C-N bond formation in amine synthesis also presents a sustainable avenue, potentially allowing for a more direct and efficient reaction between a chromium precursor and cyclohexylamine under catalytic conditions. nih.gov
Green Solvents: The choice of solvent is critical. Future synthetic protocols should aim to replace volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The synthesis of some ammonium (B1175870) salts has been successfully demonstrated in water, suggesting a feasible green route for the formation of this compound. samipubco.com
Energy Efficiency: Methodologies such as microwave-assisted synthesis could be explored to reduce reaction times and energy consumption. mdpi.com
A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for this compound
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Chromium Source | Chromium trioxide, Sodium/Potassium dichromate with strong acids. libretexts.org | Supported chromium catalysts, electrochemical generation of chromate. beyondbenign.orgmun.ca |
| Amine Source/Reaction | Standard industrial synthesis of cyclohexylamine. atamankimya.com | Catalytic amination, use of renewable feedstocks where possible. rsc.orgbenthamscience.com |
| Solvent | Often organic solvents. | Water, supercritical CO2, ionic liquids, or solvent-free conditions. samipubco.commdpi.com |
| Energy Input | Conventional heating. | Microwave-assisted synthesis, sonication. mdpi.com |
| Byproducts | Potentially hazardous waste streams. mun.ca | Minimization of byproducts, with a focus on generating non-toxic waste like water. researchgate.net |
Elucidation of Complex Reaction Networks and Kinetic Models under Varied Conditions
The reactivity of this compound is expected to be complex, influenced by the interplay of the oxidizing chromate/dichromate species and the organic cation. Understanding the reaction pathways and kinetics is fundamental for controlling its reactivity and for the development of any potential applications. nih.govnumberanalytics.comifpenergiesnouvelles.fr
The oxidation of organic compounds by chromic acid is known to proceed through complex mechanisms, often involving the formation of chromate esters as intermediates. cdnsciencepub.comresearchgate.netacs.orgmasterorganicchemistry.com The presence of the cyclohexylammonium cation could influence these reaction pathways, either by acting as a phase-transfer catalyst or by participating in the reaction itself.
Future research should focus on:
Kinetic Studies: Detailed kinetic studies under various conditions (e.g., temperature, pH, solvent, and concentration of reactants) are necessary to determine the rate laws and reaction orders. cdnsciencepub.comresearchgate.net This can be achieved using techniques like spectrophotometry to monitor the change in concentration of the colored chromate species. fiveable.me
Mechanism Elucidation: Isotopic labeling studies and the identification of reaction intermediates and products using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) will be crucial to unravel the reaction mechanism. numberanalytics.com
Kinetic Modeling: The development of comprehensive kinetic models will be essential to simulate the behavior of the system and predict its performance under different conditions. numberanalytics.comacs.org Such models can help in optimizing reaction conditions for specific outcomes. numberanalytics.com
The potential complexity of the reaction network is illustrated by the various species that can exist in equilibrium in an aqueous solution of chromic acid, including chromate, dichromate, and protonated forms, all of which can have different reactivities. wikipedia.org The cyclohexylammonium ion would add another layer of complexity to this system.
Exploration of Novel Material Applications Based on Salt-Specific Properties
The unique combination of a hexavalent chromium oxyanion and an organic amine cation in this compound suggests a range of potential applications that could be explored. These applications would be contingent on the specific properties of the salt, such as its color, solubility, thermal stability, and reactivity.
Based on the known applications of related compounds, several promising areas for investigation emerge:
Specialty Pigments: Chromate salts are widely used as pigments. wikipedia.orgvedantu.comquora.comnih.gov The incorporation of the cyclohexylamine cation could modify the crystal structure and electronic properties of the chromate, potentially leading to a novel pigment with unique color, stability, or dispersibility characteristics.
Corrosion Inhibitors: Both chromates and cyclohexylamine are known for their corrosion-inhibiting properties. quora.comwikipedia.orgatamanchemicals.com this compound could therefore function as a multifunctional corrosion inhibitor, where the chromate provides a passivating layer on the metal surface and the amine part offers additional protection, particularly in specific environments.
Catalysis: Chromium compounds are used as catalysts in various organic reactions. nih.gov The salt could be investigated as a catalyst, for instance, in oxidation reactions where the cyclohexylammonium ion might play a role in modulating the catalyst's solubility and interaction with organic substrates.
Polymer Modification: Cyclohexylamine and its derivatives are used to modify the properties of polymers. newtopchem.com The salt could be explored as an additive or curing agent in polymer formulations to enhance properties like thermal stability or flame retardancy.
Table 2: Potential Applications and Governing Properties of this compound
| Potential Application | Key Salt-Specific Property | Rationale Based on Constituent Moieties |
|---|---|---|
| Specialty Pigment | Color, lightfastness, thermal stability, solubility. | Chromates are known pigments; the organic cation can tune crystal packing and color. vedantu.comnih.gov |
| Corrosion Inhibitor | Adsorption on metal surfaces, formation of passive films. | Chromates are excellent corrosion inhibitors; cyclohexylamine also has inhibitive properties. quora.comatamanchemicals.com |
| Catalyst | Oxidizing potential, solubility in reaction media. | Chromium(VI) is a strong oxidant; the cation may influence selectivity and catalyst-substrate interaction. nih.gov |
| Polymer Additive | Thermal stability, reactivity with polymer matrix. | Cyclohexylamine derivatives are used in polymer modification. newtopchem.com |
Integration of Advanced Computational and Experimental Approaches for Predictive Material Design and Performance
To accelerate the discovery and optimization of materials based on this compound, a synergistic approach that integrates advanced computational modeling with targeted experimental validation is essential. nih.govmit.edu This paradigm of predictive materials design can significantly reduce the experimental effort and provide deeper insights into the structure-property relationships.
Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the fundamental properties of the salt. numberanalytics.comuga.edu These calculations can provide information on:
Molecular and crystal structure.
Electronic properties (e.g., band gap, which influences color).
Vibrational frequencies (for comparison with experimental IR and Raman spectra).
Thermodynamic stability and reaction energies. Computational screening of related structures can help in identifying promising candidates for synthesis. arxiv.orgnih.gov
Advanced Experimental Techniques: High-throughput synthesis and characterization methods can be used to rapidly screen different synthetic conditions and compositions. wisc.edu Advanced analytical techniques will be crucial for characterizing the synthesized materials and for monitoring reactions in real-time. fiveable.menumberanalytics.com These include:
In-situ spectroscopy (e.g., Raman, IR) to monitor reaction kinetics and identify intermediates. numberanalytics.com
Advanced diffraction techniques (e.g., single-crystal X-ray diffraction) to determine the precise atomic arrangement.
Thermal analysis (TGA, DSC) to assess stability and phase transitions.
The integration of these approaches can create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. This iterative process is a powerful strategy for the rational design of new materials with desired properties.
Table 3: Computationally Accessible Properties and Their Experimental Correlation
| Predicted Property (Computational) | Experimental Technique for Validation |
|---|---|
| Optimized Molecular Geometry | X-ray Diffraction, Neutron Diffraction |
| Electronic Band Structure | UV-Vis Spectroscopy, Photoelectron Spectroscopy |
| Vibrational Frequencies | Infrared (IR) Spectroscopy, Raman Spectroscopy |
| Thermodynamic Stability | Calorimetry, Thermal Analysis (TGA/DSC) |
| Reaction Pathways and Barriers | Kinetic Studies, In-situ Reaction Monitoring |
Q & A
Basic: What are the optimal methods for synthesizing chromic acid cyclohexylamine salt in laboratory settings?
Answer:
this compound can be synthesized via acid-base neutralization. Cyclohexylamine reacts with chromic acid (HCrO) under controlled conditions. Chromic acid is often generated in situ by acidifying chromate salts (e.g., NaCrO) with sulfuric acid . Cyclohexylamine is then added dropwise to the acidic solution to precipitate the salt. Critical parameters include:
- pH control : Maintain pH < 2 to stabilize chromic acid and avoid over-neutralization.
- Temperature : Reactions are typically conducted at 0–5°C to minimize side redox reactions.
- Purification : Recrystallization from ethanol-water mixtures removes impurities .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Key characterization methods include:
- UV-Vis spectroscopy : Compare extinction coefficients (e.g., ε at 265–266 nm for cyclohexylamine salts) to reference data .
- Elemental analysis : Verify Cr, C, H, and N content against theoretical values.
- Solubility testing : Ionic salts like chromic acid cyclohexylamine are water-soluble but insoluble in non-polar solvents (e.g., hexane) .
- Chromatography : HPLC or TLC can detect organic impurities (e.g., unreacted cyclohexylamine) .
Advanced: What mechanisms underlie the redox reactivity of this compound in organic transformations?
Answer:
Chromic acid derivatives act as strong oxidizers, transferring oxygen atoms or abstracting hydrogen. In cyclohexylamine salts, the Cr(VI) center is the reactive species. Key mechanistic considerations:
- Electron transfer : Cr(VI) oxidizes substrates (e.g., alcohols to ketones) via a two-electron reduction to Cr(IV), followed by further disproportionation .
- Solvent effects : Polar solvents stabilize ionic intermediates, while non-polar media may limit reactivity.
- Steric hindrance : The cyclohexylamine counterion may influence substrate access to Cr(VI), altering reaction rates .
Advanced: How do pH and ionic strength affect the stability of this compound in aqueous solutions?
Answer:
- Low pH (pH < 2) : Chromic acid remains stable as HCrO, but protonation of cyclohexylamine reduces salt solubility .
- Neutral/basic pH (pH > 6) : Cr(VI) hydrolyzes to CrO, destabilizing the salt. Cyclohexylamine may also decompose .
- High ionic strength : Competing ions (e.g., Na) can displace cyclohexylamine via ion exchange, leading to precipitation of NaCrO .
Methodological recommendation : Use buffered solutions (e.g., acetate buffer, pH 3–4) to balance stability and solubility .
Advanced: Are there contradictions in reported catalytic efficiencies of this compound, and how can these be resolved?
Answer:
Discrepancies arise from variations in:
- Reaction conditions : Temperature, solvent, and substrate ratios (e.g., cyclohexylamine:chromic acid) impact catalytic turnover .
- Impurity profiles : Residual sulfonic acids (from synthesis) may act as co-catalysts or inhibitors .
Resolution strategies : - Standardized protocols : Adopt consistent synthetic and purification steps (e.g., recrystallization ).
- Control experiments : Compare salt performance against pure Cr(VI) reagents (e.g., NaCrO) under identical conditions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods due to Cr(VI) toxicity and corrosivity .
- Waste disposal : Neutralize acidic waste with CaCO to precipitate Cr(III) before disposal .
- Storage : Keep in airtight containers, shielded from light to prevent photodegradation .
Advanced: Can this compound be used in electrochemical applications, and what are its limitations?
Answer:
Potential applications include:
- Electroplating : Cr(VI) salts deposit chromium coatings, but cyclohexylamine may introduce organic contaminants .
- Redox flow batteries : Cr(VI)/Cr(III) couples offer high voltage, but salt instability at neutral pH limits cycle life .
Limitations : - Passivation : Organic byproducts from cyclohexylamine degradation can foul electrodes .
- Environmental regulations : Cr(VI) is restricted under REACH; alternatives like Cr(III) complexes are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
